(S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid (S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 147643-57-0
VCID: VC0170221
InChI: InChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m0/s1
SMILES: C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
Molecular Formula: C11H10Cl2O2
Molecular Weight: 245.1 g/mol

(S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid

CAS No.: 147643-57-0

Main Products

VCID: VC0170221

Molecular Formula: C11H10Cl2O2

Molecular Weight: 245.1 g/mol

(S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid - 147643-57-0

CAS No. 147643-57-0
Product Name (S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid
Molecular Formula C11H10Cl2O2
Molecular Weight 245.1 g/mol
IUPAC Name (2S)-2-(3,4-dichlorophenyl)pent-4-enoic acid
Standard InChI InChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m0/s1
Standard InChIKey KPZNUENYSGBIBF-QMMMGPOBSA-N
Isomeric SMILES C=CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O
SMILES C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
Canonical SMILES C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
Synonyms (S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid
PubChem Compound 15261879
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator